molecular formula C17H16F3N3O2S B12460426 2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No.: B12460426
M. Wt: 383.4 g/mol
InChI Key: YNEAZMRWGGGVRK-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an ethoxyphenyl group, a trifluoromethylphenyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide typically involves the reaction of 4-ethoxybenzoyl chloride with 3-(trifluoromethyl)phenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biological systems.

Comparison with Similar Compounds

  • 2-[(4-methoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
  • 2-[(4-ethoxyphenyl)carbonyl]-N-[3-(fluoromethyl)phenyl]hydrazinecarbothioamide

Comparison:

  • Uniqueness: The presence of both the ethoxyphenyl and trifluoromethylphenyl groups in 2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide provides a unique combination of electronic and steric properties, enhancing its reactivity and specificity in chemical and biological applications.
  • Similarities: Similar compounds may share some reactivity patterns and applications but differ in their overall efficacy and specificity due to variations in their substituent groups.

Properties

Molecular Formula

C17H16F3N3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

1-[(4-ethoxybenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C17H16F3N3O2S/c1-2-25-14-8-6-11(7-9-14)15(24)22-23-16(26)21-13-5-3-4-12(10-13)17(18,19)20/h3-10H,2H2,1H3,(H,22,24)(H2,21,23,26)

InChI Key

YNEAZMRWGGGVRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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